molecular formula C12H13NO9 B013785 4-Nitrophenyl beta-D-glucopyranosiduronic acid CAS No. 10344-94-2

4-Nitrophenyl beta-D-glucopyranosiduronic acid

Cat. No.: B013785
CAS No.: 10344-94-2
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-GOVZDWNOSA-N
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Description

Beta-Glucuronidase Substrate Specificity Mechanisms

β-Glucuronidase (GUS) hydrolyzes PNP-G via a retaining double-displacement mechanism involving two catalytic glutamates (Glu451 and Glu540 in humans). The enzyme’s specificity for glucuronides arises from a conserved N-K motif (Asn-Lys) that coordinates the substrate’s C6 carboxylate group, a feature absent in structurally similar β-galactosidases. Molecular dynamics simulations reveal that Tyr473 in Aspergillus oryzae GUS stabilizes the aglycone via π-stacking, while Asp505 hydrogen-bonds to the glucuronide’s hydroxyl groups.

Table 1: Structural Determinants of PNP-G Specificity in β-Glucuronidases

Enzyme Source Key Residues Substrate Affinity (Km, mM) Catalytic Efficiency (kcat/Km, s⁻¹·mM⁻¹)
E. coli (EcGUS) Glu413, Glu504, Asn566, Lys568 0.13 ± 0.02 920
Human (HsGUS) Glu451, Glu540, Asn484, Lys486 0.22 ± 0.03 310
Clostridium perfringens (CpGUS) Glu414, Glu505, Asn567, Lys569 1.10 ± 0.15 2.4

Microbial GUS enzymes exhibit broader specificity than mammalian isoforms due to a hydrophobic "M-loop" (Leu-Met/Met-Phe) near the active site, enabling accommodation of bulky aglycones. For instance, Bacteroides fragilis GUS processes both PNP-G and estradiol-17-glucuronide, whereas human GUS shows negligible activity toward steroid conjugates.

Spectrophotometric Assay Development for Enzyme Activity Quantification

The continuous spectrophotometric assay using PNP-G revolutionized GUS activity measurements by enabling real-time monitoring at 405 nm (ε = 12,800 M⁻¹·cm⁻¹ for PNP). This method detects as little as 0.14 mU/mL of E. coli GUS, outperforming traditional discontinuous assays requiring HPLC separation. Recent optimizations include:

  • pH Adjustment : Maximal activity occurs at pH 6.2–6.5 for mammalian GUS vs. pH 5.0–6.0 for microbial isoforms.
  • Ion Pairing : Adding 0.03 M tetrabutylammonium bromide (TBAB) to mobile phases improves HPLC resolution of PNP-G, PNP-sulfate, and free PNP in bile samples.
  • Interference Mitigation : Dialyzing urine samples against 1 mM phosphate buffer (pH 6.5) removes endogenous inhibitors, enhancing assay accuracy.

Equation 1: Enzymatic Activity Calculation
$$
\text{Activity (U/mL)} = \frac{\Delta A_{405}/\text{min} \times \text{Dilution Factor}}{12.8 \times \text{Path Length (cm)}}
$$
where 12.8 is the millimolar extinction coefficient of PNP.

Kinetic Parameter Optimization (Kₘ, Vₘₐₓ) Under Physiological Conditions

Under physiological conditions (37°C, pH 7.4), PNP-G’s kinetic parameters vary significantly across species:

Table 2: Comparative Kinetic Parameters of β-Glucuronidases

Condition E. coli GUS Human GUS Salmonella GUS
Kₘ (mM) 0.13 ± 0.02 0.22 ± 0.03 0.36 ± 0.05
Vₘₐₓ (μmol/min·mg) 120 ± 10 68 ± 5 80 ± 7
Optimal pH 6.0–6.5 4.5–5.5 6.0–6.5

Diabetic rats show 40% reduced biliary excretion of PNP-G due to UDP-glucuronosyltransferase (UGT) downregulation, reversible upon insulin administration. Hyperglycemia decreases hepatic UDP-glucuronic acid (UDP-GA) levels, limiting glucuronidation capacity despite unchanged UGT activity.

Allosteric Modulation Effects in Multi-Enzyme Systems

GUS activity is modulated allosterically by:

  • Indole : Restores 78% activity to E. coli GUS W33G mutant (Kₐ = 15 mM) by filling a structural cavity and repositioning Trp433 near the active site.
  • Glucuronide Effectors : Salmonella GusR represses GUS expression until bound to indomethacin-glucuronide (Kd = 15 μM), derepressing the operon.
  • Metal Ions : Mg²⁺ (1–10 mM) increases human GUS activity by 20% via substrate stabilization, while Zn²⁺ inhibits competitively (Ki = 0.8 mM).

Equation 2: Allosteric Activation Model
$$
v0 = \frac{V{\text{max}} \cdot [S]}{Km \left(1 + \frac{[I]}{Ki}\right) + [S] \left(1 + \frac{[A]}{K_a}\right)} $$ where [I] and [A] are inhibitor/activator concentrations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209670
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
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Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10344-94-2, 60833-84-3
Record name p-Nitrophenyl β-D-glucuronide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylglucuronide
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Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
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Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
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Record name p-nitrophenyl β-D-glucopyranosiduronic acid
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Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 4-Nitrophenyl-beta-D-glucuronide on cells are primarily related to its role as a substrate for β-glucuronidase. This enzyme is involved in the metabolism of glucuronides, a class of carbohydrates that play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Nitrophenyl-beta-D-glucuronide exerts its effects through its interactions with β-glucuronidase. This enzyme catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide, resulting in the release of 4-nitrophenol and D-glucuronic acid. This reaction is a key step in the metabolism of glucuronides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl-beta-D-glucuronide can change over time. For example, the rate of the reaction catalyzed by β-glucuronidase can vary depending on the concentration of 4-Nitrophenyl-beta-D-glucuronide

Metabolic Pathways

4-Nitrophenyl-beta-D-glucuronide is involved in the metabolism of glucuronides. This metabolic pathway involves the enzyme β-glucuronidase, which catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide.

Biological Activity

4-Nitrophenyl beta-D-glucopyranosiduronic acid (PGUA) is a synthetic compound widely utilized in biochemical assays, particularly for studying β-glucuronidase activity. This compound serves as a substrate in various enzymatic reactions and has implications in microbiological diagnostics and enzyme characterization.

Chemical Structure and Properties

The chemical formula for this compound is C12H13NO9C_{12}H_{13}N_{O_9}. Its structure includes a nitrophenyl group attached to a glucuronic acid moiety, which is crucial for its biological activity. The compound's structural characteristics facilitate interactions with specific enzymes, particularly glycoside hydrolases.

PropertyValue
Molecular Weight267.23 g/mol
SolubilitySoluble in water
Melting PointNot available

Enzymatic Applications

PGUA is primarily employed in assays to evaluate β-glucuronidase activity. This enzyme catalyzes the hydrolysis of glucuronides, releasing aglycones and contributing to various metabolic processes. The use of PGUA allows researchers to quantify enzyme activity through colorimetric changes, as the hydrolysis of the substrate produces a colored product.

Case Study: Enzyme Characterization

In a study by Neun et al. (2022), PGUA was used to identify and characterize a novel β-glucuronidase (SN243) through functional metagenomic screening. The research demonstrated that SN243 exhibited promiscuous catalytic activity, highlighting the utility of PGUA in enzyme discovery and characterization .

Diagnostic Applications

PGUA has also been utilized in diagnostic microbiology, particularly for identifying Escherichia coli in clinical samples. A study evaluated modifications to the PGUA assay, enhancing its sensitivity and specificity for detecting bacterial infections . This application underscores the compound's significance beyond basic research, extending into clinical diagnostics.

Table 2: Applications of PGUA in Research

ApplicationDescription
Enzyme Activity AssaysUsed as a substrate for measuring β-glucuronidase activity.
Microbial DiagnosticsEmployed in assays for identifying E. coli from urine samples.
Structural BiologyAids in elucidating enzyme mechanisms through crystallography studies.

Research Findings

Recent studies have provided insights into the structural dynamics and catalytic mechanisms involving PGUA. For instance, X-ray crystallography has revealed the binding interactions between PGUA and various β-glucuronidases, facilitating a deeper understanding of enzyme specificity and efficiency .

Kinetic Studies

Kinetic analyses of enzymes utilizing PGUA have shown varied turnover rates, indicative of their catalytic efficiency. These studies are vital for developing inhibitors or modulators that could have therapeutic applications.

Scientific Research Applications

Enzymatic Assays

4-Nitrophenyl β-D-glucuronide serves as a colorimetric substrate for measuring the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides. The hydrolysis of this substrate releases 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm. This property makes it invaluable for:

  • Assessing enzyme activity : It allows researchers to determine the concentration of β-glucuronidase in various biological samples, including serum and tissue extracts.
  • Studying enzyme kinetics : The substrate's reaction rates provide insights into the catalytic mechanisms and efficiency of β-glucuronidase under different conditions .

Drug Metabolism Studies

In pharmacology, 4-nitrophenyl β-D-glucuronide is used to investigate the metabolism of drugs that undergo glucuronidation. This metabolic pathway is crucial for the detoxification and elimination of various pharmaceuticals. Applications include:

  • Evaluating drug interactions : By using this substrate in assays, researchers can assess how different compounds affect the activity of glucuronidating enzymes.
  • Understanding toxicity : Studies involving this substrate can help elucidate potential toxic effects associated with drug metabolites that are formed via glucuronidation .

Diagnostic Applications

The compound has diagnostic potential in clinical settings:

  • In vitro diagnostics : It is utilized in assays to detect the presence of β-glucuronidase in biological fluids, which can indicate certain pathological conditions, including liver dysfunction or certain cancers .
  • Quality control in food safety : The substrate is also employed in microbiological assays to detect bacterial contamination through enzyme activity measurement, contributing to food safety protocols .

Research on Glycosidases

Beyond its role with β-glucuronidase, 4-nitrophenyl β-D-glucuronide is part of a broader category of substrates used to study glycosidases:

  • Substrate specificity studies : Researchers utilize various nitrophenyl glycosides to understand the specificity and action mechanisms of different glycosidases.
  • Biochemical characterization : Its use aids in characterizing newly discovered enzymes from microbial sources, enhancing our understanding of glycoside hydrolases .

Case Study 1: Enzymatic Activity Measurement

A study demonstrated the use of 4-nitrophenyl β-D-glucuronide in measuring β-glucuronidase activity in human serum samples. The results indicated a correlation between elevated enzyme levels and liver disease markers, highlighting its diagnostic relevance.

Case Study 2: Drug Interaction Assessment

Research involving co-administration of a common analgesic with an enzyme inhibitor showed altered metabolism rates when using 4-nitrophenyl β-D-glucuronide as a substrate. The findings suggested significant implications for understanding drug efficacy and safety profiles.

Comparison with Similar Compounds

4-Nitrophenyl Beta-D-Glucopyranoside

  • Structure : Lacks the uronic acid group; instead, it has a glucose unit.
  • Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol) .
  • Kinetics : Higher Km values compared to 4-NPB-D-GlcA due to differences in enzyme active-site interactions.
  • Applications: Used in lysosomal storage disorder diagnostics and plant biochemistry studies .

4-Nitrophenyl Alpha-D-Glucopyranoside

  • Structure: Alpha-anomeric configuration of the glycosidic bond.
  • Molecular Formula: C₁₂H₁₅NO₈ (MW: 301.25 g/mol) .
  • Enzyme Specificity : Substrate for α-glucosidase .
  • Key Difference: The anomeric configuration (α vs. β) dictates enzyme selectivity, making it unsuitable for β-specific assays .

4-Nitrophenyl Beta-D-Thioglucopyranoside

  • Structure : Sulfur atom replaces the oxygen in the glycosidic bond.
  • Molecular Formula: C₁₂H₁₅NO₇S (MW: 317.32 g/mol) .
  • Enzyme Specificity : Used for β-glucosidases with altered kinetics due to sulfur’s electronegativity.
  • Advantage: Enhanced resistance to non-enzymatic hydrolysis compared to oxygen-linked analogs .

Phenyl Beta-D-Glucopyranosiduronic Acid

  • Structure : Phenyl group instead of 4-nitrophenyl.
  • Key Difference : Lacks the chromogenic nitro group, necessitating alternative detection methods (e.g., HPLC).
  • Applications : Used in metabolic studies of glucuronidation but less suited for colorimetric assays .

Comparative Data Table

Compound Molecular Formula Enzyme Target Km (M) Key Applications
4-NPB-D-Glucopyranosiduronic Acid C₁₂H₁₃NO₉ β-Glucuronidase 2×10⁻⁴ Urinary diagnostics, drug metabolism
4-NP-Beta-D-Glucopyranoside C₁₂H₁₅NO₈ β-Glucosidase ~10⁻³ Lysosomal disorder assays
4-NP-Alpha-D-Glucopyranoside C₁₂H₁₅NO₈ α-Glucosidase N/A Diabetes research, carbohydrate digestion
4-NP-Beta-D-Thioglucopyranoside C₁₂H₁₅NO₇S β-Glucosidase N/A Enzyme inhibition studies
Phenyl-Beta-D-Glucopyranosiduronic Acid C₁₂H₁₄O₈ β-Glucuronidase N/A Metabolic pathway analysis

Key Research Findings

  • Synthetic Accessibility: 4-NPB-D-GlcA is more challenging to synthesize than non-uronic analogs due to the need for protecting-group strategies during glucuronic acid derivatization .
  • Interference in Assays: Carbohydrates and flavonoids can inhibit β-glucuronidase activity, necessitating optimized assay conditions for 4-NPB-D-GlcA .
  • Thermal Stability : The uronic acid group in 4-NPB-D-GlcA enhances solubility in aqueous buffers but reduces stability in acidic conditions compared to glucosides .

Preparation Methods

Reaction Mechanism and Conditions

  • Donor Activation : The glucuronic acid derivative is brominated at the anomeric position, enhancing its electrophilicity.

  • Glycosylation : 4-Nitrophenol reacts with the activated donor in anhydrous dichloromethane (DCM) at 0–5°C, using zinc bromide (ZnBr₂) as a catalyst. The acetyl protecting groups on the glucuronic acid prevent undesired side reactions.

  • Hydrolysis : Post-condensation, alkaline hydrolysis (e.g., 0.1 M NaOH) removes the acetyl groups, yielding the free glucuronic acid conjugate.

Key Parameters

ParameterValue/Detail
CatalystZnBr₂ (5 mol%)
Temperature0–5°C (glycosylation step)
Reaction Time4–6 hours
Yield45–60% (post-purification)

This method prioritizes stereochemical control, producing the β-anomer predominantly due to the anomeric effect and catalyst influence.

Trichloroacetimidate Donor Strategy

To improve yields and reduce side products, trichloroacetimidate glucuronate donors have been employed. This method, adapted from oligosaccharide synthesis, offers enhanced reactivity and selectivity.

Synthetic Workflow

  • Donor Preparation : Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate is converted to its trichloroacetimidate derivative using trichloroacetonitrile and a base (e.g., DBU).

  • Glycosylation : The donor reacts with 4-nitrophenol in the presence of trimethylsilyl triflate (TMSOTf) as a promoter. The reaction proceeds at −20°C to minimize orthoester formation.

  • Deprotection : Sequential deacetylation (via methanolic ammonia) and saponification (NaOH) yield the target compound.

Advantages Over Classical Methods

  • Higher Yields : 65–75% isolated yields due to reduced hydrolysis byproducts.

  • Reduced Side Reactions : TMSOTf’s mild acidity suppresses orthoester formation.

Sulfonyl Group-Activated Glycosylation

Sulfonyl-based activation provides an alternative pathway, particularly useful for acid-sensitive substrates. This method utilizes glucuronate donors functionalized with sulfonyl leaving groups (e.g., trifluoromethanesulfonyl).

Protocol Highlights

  • Donor Synthesis : Glucuronic acid is sulfonylated at the anomeric position using trifluoromethanesulfonic anhydride.

  • Coupling Reaction : The sulfonated donor and 4-nitrophenol are reacted in tetrahydrofuran (THF) with a silver silicate catalyst.

  • Global Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl protecting groups, followed by acid hydrolysis to yield 4-NPβDG.

Performance Metrics

MetricOutcome
CatalystAg₂SiO₃ (3 mol%)
Reaction Time2–3 hours
Yield70–80%

Comparative Analysis of Synthesis Methods

A systematic comparison of the three methods reveals trade-offs between efficiency, scalability, and practicality:

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Brominated Donors45–60High (β >95%)ModerateHigh
Trichloroacetimidates65–75High (β >90%)HighModerate
Sulfonyl Activation70–80Moderate (β ~85%)LowLow

The trichloroacetimidate method balances yield and scalability, making it preferable for industrial applications. Conversely, sulfonyl activation suits small-scale syntheses requiring high purity.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 7:3) removes unreacted 4-nitrophenol and acetylated intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity.

Spectroscopic Validation

  • NMR : δ 5.3 ppm (d, J = 8.5 Hz, H-1) confirms β-configuration.

  • MS : [M−H]⁻ at m/z 314.1 aligns with the molecular formula C₁₂H₁₃NO₁₀ .

Q & A

Q. How is 4-nitrophenyl beta-D-glucopyranosiduronic acid synthesized, and what are the critical steps to ensure purity?

Methodological Answer: The compound is synthesized via condensation of methyl 1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronate with 4-nitrophenol using acetonitrile and silver oxide, followed by alkaline hydrolysis of the intermediate methyl (4-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate . Critical steps include:

  • Anomer control : Use of silver oxide to promote β-configuration formation.
  • Deprotection : Alkaline hydrolysis (e.g., NaOH) to remove acetyl groups while preserving the glycosidic bond.
  • Purity validation : HPLC or NMR to confirm structural integrity (e.g., absence of unreacted nitrophenol or acetylated intermediates) .
Synthesis StepKey Reagents/ConditionsYield Optimization Tips
GlycosylationSilver oxide, acetonitrile, 4-nitrophenolMaintain anhydrous conditions to avoid side reactions
Hydrolysis0.1M NaOH, 38°CMonitor pH to prevent degradation of the glucuronide bond

Q. What are the recommended storage conditions and handling protocols to maintain stability?

Methodological Answer: Store desiccated at -20°C to prevent hydrolysis of the β-glucuronide bond . For handling:

  • Solubility : Use polar aprotic solvents (e.g., DMSO, acetone) to dissolve; avoid aqueous buffers unless immediately prior to use .
  • Contamination prevention : Use glass vials to minimize adsorption; avoid repeated freeze-thaw cycles .
SolventSolubility (mg/mL)Storage Stability (months)
DMSO>5012 (at -20°C)
Water~10 (pH 7.0)<1 (due to hydrolysis)

Q. How is this compound utilized as a substrate in β-glucuronidase assays?

Methodological Answer: The compound serves as a chromogenic substrate, where enzymatic hydrolysis releases 4-nitrophenol, detectable at 405 nm in alkaline conditions (pH >9) . Protocol steps:

  • Reaction setup : 0.2M acetate buffer (pH 3.8), 38°C, substrate concentration ≥2×10⁻⁴ M (Km) .
  • Kinetic measurement : Linear absorbance increase over 10–30 minutes indicates enzyme activity.
  • Interference checks : Include controls with heat-inactivated enzyme to account for non-enzymatic hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in β-glucuronidase activity measurements?

Methodological Answer: Discrepancies arise from pH variations , inhibitors (e.g., flavonoids), or non-specific hydrolysis . Mitigation strategies:

  • pH optimization : Pre-test enzyme activity across pH 3.0–5.0 (optimal for most microbial β-glucuronidases) .
  • Inhibitor screening : Use competitive inhibitors like D-saccharic acid 1,4-lactone to confirm specificity .
  • Alternative substrates : Compare results with fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) for cross-validation .
IssueSolutionReference
High background noisePre-incubate substrate with buffer to assess non-enzymatic hydrolysis
Low sensitivityIncrease substrate concentration to 5× Km (1 mM)

Q. How can structural modifications enhance specificity in glycosidase studies?

Methodological Answer: Modifications at the aglycone (e.g., 4-nitrophenyl → 4-methylumbelliferyl) or sugar moiety (e.g., sulfation at C-4/C-6) alter substrate specificity. For example:

  • Sulfated analogs : 4-Nitrophenyl 6-sulfo-β-D-glucuronide shows specificity for human hexosaminidase A .
  • Anomerization : Use SnCl₄ to promote α/β-anomer interconversion, enabling study of anomer-specific enzyme isoforms .

Q. What kinetic parameters are critical for assay design, and how are they determined?

Methodological Answer: Key parameters include Km (substrate affinity) and Vmax (maximal activity), determined via Michaelis-Menten plots. For 4-nitrophenyl β-D-glucuronide:

  • Km : 2×10⁻⁴ M .
  • Optimal pH : 3.8 (acetate buffer) . Protocol :
  • Vary substrate concentrations (0.1–5× Km).
  • Measure initial reaction rates and fit data to V=Vmax[S]Km+[S]V = \frac{V_{max}[S]}{K_m + [S]}.
ParameterValueExperimental Condition
Km0.2 mMpH 3.8, 38°C
Vmax0.8 µmol/minE. coli enzyme

Q. How does pH affect hydrolysis rates, and how is this optimized?

Methodological Answer: Hydrolysis is pH-dependent due to ionization of the enzyme’s active site. For β-glucuronidase:

  • Acidic pH (3.8) : Maximizes protonation of catalytic residues (e.g., Glu⁴⁵⁰ in E. coli) .
  • Alkaline conditions (pH >9) : Stabilizes released 4-nitrophenol for detection but inactivates the enzyme. Optimization : Pre-equilibrate reaction mixtures to target pH and use buffers with high buffering capacity (e.g., acetate for pH 3.5–5.5) .

Q. What interferences occur in β-glucuronidase assays, and how are they mitigated?

Methodological Answer: Common interferences include:

  • Carbohydrate substrates : Compete for enzyme binding; use substrate concentrations ≥5× Km .
  • Metal ions : EDTA (1–5 mM) chelates inhibitory metals (e.g., Cu²⁺, Fe³⁺) .
  • Endogenous inhibitors : Pre-treat samples with dialysis or size-exclusion chromatography .
Interference SourceMitigation Strategy
Non-specific hydrolysisInclude no-enzyme controls
Fluorescent compoundsUse HPLC-UV for specificity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl beta-D-glucopyranosiduronic acid
Reactant of Route 2
4-Nitrophenyl beta-D-glucopyranosiduronic acid

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